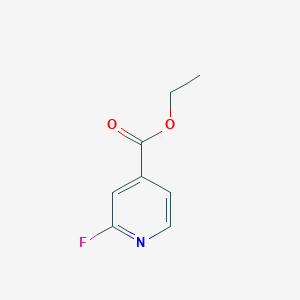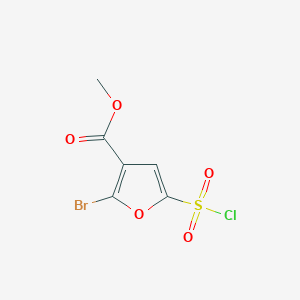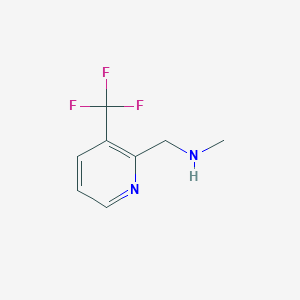![molecular formula C17H29N3O6S2 B2858302 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide CAS No. 881937-16-2](/img/structure/B2858302.png)
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide is a useful research compound. Its molecular formula is C17H29N3O6S2 and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application in Antiviral Research
A key application of a structurally similar compound to the one you've inquired about is in the field of antiviral research. For instance, Buerger et al. (2001) explored a compound with close structural resemblance for its potential in combating cytomegalovirus (CMV) replication. This compound, identified as BAY 38-4766, demonstrates selective nonnucleoside inhibitory effects on CMV, without impacting viral DNA synthesis or viral transcription and translation. The compound's mechanism involves interfering with viral DNA maturation and packaging, showcasing its potential as an antiviral agent (Buerger et al., 2001).
Role in Organic Synthesis
The compound and its analogs find significant application in the field of organic chemistry, particularly in the synthesis of carbocycles. Mukai et al. (2003) conducted a study where treatment of a similar compound with potassium tert-butoxide led to the formation of cyclopentene and cyclohexene derivatives. This indicates its utility in complex organic synthesis processes, offering pathways to create compounds with potential pharmacological activities (Mukai, Ukon, & Kuroda, 2003).
Development of Cardiac Myosin Activators
In the development of novel cardiac treatments, compounds like the one have been explored. Manickam et al. (2019) investigated sulfonamidophenylethylamide analogues, which are structurally related, as cardiac myosin activators. These compounds demonstrated efficacy in both in vitro and in vivo studies, pointing to their potential in treating systolic heart failure. This research highlights the compound's significance in developing new therapeutic agents for cardiac conditions (Manickam et al., 2019).
Exploration in Neurological Studies
Compounds similar to the one mentioned have been used in neurological research. For example, Chengbiao Lu and Mattson (2001) explored the effects of Dimethyl sulfoxide (DMSO), a compound with some structural similarities, on neuronal responses. Their study revealed that DMSO can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death, highlighting its potential in neuroprotective research (Chengbiao Lu & Mattson, 2001).
Antimicrobial and Antifungal Applications
Ghorab et al. (2017) synthesized a series of compounds structurally related to your query and evaluated them for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains, underlining their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
特性
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S2/c1-12-9-13(2)15(10-14(12)20(5)27(6,23)24)28(25,26)18-8-7-16(22)19-17(3,4)11-21/h9-10,18,21H,7-8,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBAPBKPRPADCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC(C)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2858222.png)

![1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2858225.png)
![(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2858226.png)


![N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2858233.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2858238.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2858239.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)